3-((1-(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carbonyl)piperidin-4-yl)methyl)-4-(thiophen-2-yl)-1H-1,2,4-triazol-5(4H)-one is a complex organic compound with significant potential in medicinal chemistry. Its molecular formula is C19H22N6O3S, and it has a molecular weight of approximately 414.48 g/mol. This compound is characterized by its diverse structural components, including a pyrazolo[5,1-b][1,3]oxazine moiety and a thiophene ring, which contribute to its biological activity and potential applications in pharmaceuticals.
The compound is cataloged in various chemical databases and is available through chemical suppliers like BenchChem and PubChem. It falls under the classification of heterocyclic compounds due to the presence of multiple cyclic structures containing nitrogen atoms. The compound is particularly noted for its antimicrobial properties, making it a candidate for further research in the development of new antimicrobial agents .
The synthesis of 3-((1-(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carbonyl)piperidin-4-yl)methyl)-4-(thiophen-2-yl)-1H-1,2,4-triazol-5(4H)-one typically involves multi-step organic reactions. Key steps may include:
Technical details regarding reaction conditions (temperature, solvent choice) and purification methods (chromatography) are crucial for optimizing yield and purity .
The molecular structure of 3-((1-(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carbonyl)piperidin-4-yl)methyl)-4-(thiophen-2-yl)-1H-1,2,4-triazol-5(4H)-one can be represented by its InChI key: InChI=1S/C19H22N6O3S/c26-18(14-12-16-24(22-14)6-2-9-28-16)23-7-4-13(5-8-23)11-15-20-21-19(27)25(15)17-3-1-10-29-17/h1,3,10,12-13H,2,4-9,11H2,(H,21,27).
The compound features:
Molecular modeling techniques such as X-ray crystallography or computational methods (Density Functional Theory calculations) can provide insights into the three-dimensional arrangement of atoms within the molecule .
The compound may participate in various chemical reactions typical for heterocycles:
These reactions are essential for modifying the compound to enhance its biological activity or to create derivatives with improved properties .
The mechanism of action for compounds like 3-((1-(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carbonyl)piperidin-4-yl)methyl)-4-(thiophen-2-yl)-1H-1,2,4-triazol-5(4H)-one is often linked to their ability to interact with specific biological targets such as enzymes or receptors. The presence of multiple functional groups allows for diverse interactions:
Data from biological assays can elucidate specific pathways affected by this compound .
Relevant analyses such as melting point determination and spectral data (NMR, IR) can provide additional insights into the physical state and purity of the compound .
The primary applications of 3-((1-(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carbonyl)piperidin-4-yl)methyl)-4-(thiophen-2-yl)-1H-1,2,4-triazol-5(4H)-one are in scientific research:
This compound represents a promising area for further exploration in medicinal chemistry due to its unique structure and potential pharmacological activities .
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1